Cas no 356539-02-1 (2-(azepan-1-ylmethyl)phenylmethanol)

2-(Azepan-1-ylmethyl)phenylmethanol is a versatile intermediate in organic synthesis, characterized by its azepane and benzyl alcohol functional groups. The compound's structure enables its use in the preparation of pharmacologically active molecules, particularly in the development of ligands or modulators for central nervous system targets. Its azepane moiety provides conformational flexibility, while the phenylmethanol group offers a reactive site for further derivatization. This compound is valued for its stability under standard conditions and compatibility with a range of synthetic transformations, making it suitable for applications in medicinal chemistry and material science. High purity grades are available to meet rigorous research and industrial requirements.
2-(azepan-1-ylmethyl)phenylmethanol structure
356539-02-1 structure
Product Name:2-(azepan-1-ylmethyl)phenylmethanol
CAS No:356539-02-1
MF:C14H21NO
MW:219.322643995285
MDL:MFCD03211257
CID:1069881
PubChem ID:832689
Update Time:2025-05-24

2-(azepan-1-ylmethyl)phenylmethanol Chemical and Physical Properties

Names and Identifiers

    • (2-(Azepan-1-ylmethyl)phenyl)methanol
    • [2-(1-Azepanylmethyl)phenyl]methanol
    • [2-(azepan-1-ylmethyl)phenyl]methanol
    • [2-(azepan-1-ylmethyl)phenyl]methanol(SALTDATA: FREE)
    • [2-(azaperhydroepinylmethyl)phenyl]methan-1-ol
    • AC1LH5RT
    • AN-329
    • ARONIS011765
    • CTK8A3034
    • Oprea1_431854
    • VS-07394
    • SMR000477072
    • HMS2806E06
    • DTXSID70356783
    • BBL023319
    • 356539-02-1
    • {2-[(azepan-1-yl)methyl]phenyl}methanol
    • CS-0314854
    • STK121062
    • MLS001179547
    • AKOS000319685
    • AN-329/15535002
    • (2-AZEPAN-1-YLMETHYL-PHENYL)-METHANOL
    • MFCD03211257
    • 2-(azepan-1-ylmethyl)phenylmethanol
    • MDL: MFCD03211257
    • Inchi: 1S/C14H21NO/c16-12-14-8-4-3-7-13(14)11-15-9-5-1-2-6-10-15/h3-4,7-8,16H,1-2,5-6,9-12H2
    • InChI Key: JWNZOERCZGLXGZ-UHFFFAOYSA-N
    • SMILES: OCC1C=CC=CC=1CN1CCCCCC1

Computed Properties

  • Exact Mass: 219.16200
  • Monoisotopic Mass: 219.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47000
  • LogP: 2.49280

2-(azepan-1-ylmethyl)phenylmethanol Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(azepan-1-ylmethyl)phenylmethanol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-(azepan-1-ylmethyl)phenylmethanol

Introduction to 2-(azepan-1-ylmethyl)phenylmethanol (CAS No. 356539-02-1)

2-(azepan-1-ylmethyl)phenylmethanol, identified by the Chemical Abstracts Service Number (CAS No.) 356539-02-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a phenylmethyl (benzyl) group attached to an azepane ring, has garnered attention due to its structural uniqueness and potential biological activities. The azepane moiety, a seven-membered saturated heterocycle, contributes to the compound's stability and flexibility, making it a valuable scaffold for drug design. The benzyl alcohol part of the structure suggests possible roles in molecular recognition and interaction with biological targets.

The synthesis of 2-(azepan-1-ylmethyl)phenylmethanol involves multi-step organic transformations, typically starting from commercially available precursors such as azepane derivatives and benzyl halides. The introduction of the benzylmethyl group requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to facilitate the formation of the carbon-carbon bonds essential for this compound's structure.

In recent years, the pharmaceutical industry has shown increasing interest in azepane-containing compounds due to their favorable pharmacokinetic properties. The seven-membered ring is known to enhance oral bioavailability while minimizing toxicity, making it an attractive motif for drug development. 2-(azepan-1-ylmethyl)phenylmethanol represents a promising candidate for further exploration in this context. Its unique combination of structural features positions it as a potential lead compound for various therapeutic applications.

One of the most compelling aspects of 2-(azepan-1-ylmethyl)phenylmethanol is its potential as a precursor for more complex molecules. By serving as a building block, it can be modified through further chemical transformations to create novel derivatives with enhanced biological activity. For instance, functionalization at the phenolic hydroxyl group or the azepane nitrogen could lead to compounds with improved binding affinity or selectivity towards specific biological targets.

Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds like 2-(azepan-1-ylmethyl)phenylmethanol contribute to this diversity by introducing novel scaffolds that may not be easily accessible through traditional synthetic routes. This has led to a resurgence in interest for heterocyclic compounds, particularly those featuring nitrogen-containing rings like azepane. The ability to fine-tune electronic and steric properties through structural modifications offers chemists a versatile toolkit for designing next-generation therapeutics.

The biological evaluation of 2-(azepan-1-ylmethyl)phenylmethanol has been ongoing, with initial studies focusing on its potential interactions with enzymes and receptors relevant to neurological disorders. The presence of both aromatic and aliphatic components in its structure suggests that it may exhibit dual functionality, targeting multiple pathways simultaneously. This polypharmacological approach has gained traction in recent years as a strategy to overcome limitations associated with single-target drugs.

Computational modeling and molecular dynamics simulations have played a crucial role in understanding the behavior of 2-(azepan-1-ylmethyl)phenylmethanol both in vitro and in silico. These techniques allow researchers to predict how the molecule might interact with biological targets at an atomic level, providing insights into its potential efficacy and side effects. Such simulations are particularly valuable when experimental data is limited or when exploring complex molecular systems.

The development of novel synthetic methodologies continues to be a driving force behind advancements in medicinal chemistry. Techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more efficient production of complex molecules like 2-(azepan-1-ylmethyl)phenylmethanol. These innovations not only reduce costs but also allow for greater scalability, making it feasible to conduct larger-scale studies and commercialization efforts.

The future prospects for 2-(azepan-1-ylmethyl)phenylmethanol are promising, with ongoing research aimed at expanding its applications across various therapeutic areas. Its unique structural features make it an attractive candidate for further development into lead compounds or intermediate products for more sophisticated drug molecules. As the demand for innovative treatments grows, compounds like this will play an increasingly important role in addressing unmet medical needs.

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